N1-(4-isopropylphenyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(4-isopropylphenyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C21H27N5O2 and its molecular weight is 381.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structure-Activity Relationships
Research into the structure-activity relationships of pyrazole derivatives, including compounds similar to N1-(4-isopropylphenyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide, highlights the importance of specific substituents for cannabinoid receptor antagonistic activity. The study found that a para-substituted phenyl ring, a carboxamido group, and a 2,4-dichlorophenyl substituent are critical for potent activity against the brain cannabinoid CB1 receptor. This research aids in understanding the molecular interactions necessary for designing effective cannabinoid receptor ligands, which could have therapeutic applications in mitigating the side effects of cannabinoids (Lan et al., 1999).
Molecular Interactions with CB1 Receptor
Further insights into the molecular interactions of similar antagonists with the CB1 cannabinoid receptor have been gained through computational and binding analyses. The studies demonstrate the significance of the N1 aromatic ring and the spatial orientation of substituents for receptor binding and activity. Such findings are instrumental in the development of cannabinoid receptor antagonists or inverse agonists with potential clinical benefits in treating disorders related to cannabinoid receptor dysregulation (Shim et al., 2002).
In Vitro Metabolism Studies
Understanding the metabolism of diarylpyrazoles, which share structural similarities with this compound, is crucial for their development as therapeutic agents. In vitro metabolism studies of compounds like SR141716A have shown that metabolic transformations occur predominantly on the terminal group of the 3-substituent, providing valuable information for predicting the pharmacokinetic behavior and designing compounds with improved metabolic stability (Zhang et al., 2005).
Ligand Design for Dopamine Receptors
Research into heterocyclic compounds, including those similar to this compound, has led to the development of selective ligands for dopamine receptors. These studies are critical for creating new therapeutic agents for neurological disorders, such as schizophrenia and Parkinson's disease, by targeting specific dopamine receptor subtypes with high affinity and selectivity (Rowley et al., 1997).
Antagonist Activity Characterization
The exploration of biarylpyrazole compounds, akin to this compound, has significantly contributed to the understanding of their inverse agonist or antagonist activities at cannabinoid receptors. These studies not only elucidate the structural features required for such activity but also offer a foundation for developing new therapeutic compounds for conditions influenced by cannabinoid receptor signaling (Hurst et al., 2006).
Properties
IUPAC Name |
N'-(4-propan-2-ylphenyl)-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2/c1-15(2)17-3-5-18(6-4-17)25-21(28)20(27)24-13-16-7-11-26(12-8-16)19-14-22-9-10-23-19/h3-6,9-10,14-16H,7-8,11-13H2,1-2H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQPZJLDBTMVJHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.